The compound [1-(2-methoxyethyl)-1H-indol-6-yl][4-(2-pyridyl)piperazino]methanone is a complex organic molecule that falls under the category of indole derivatives. Indoles are heterocyclic compounds containing a fused benzene and pyrrole ring structure, which are significant in medicinal chemistry due to their diverse biological activities. The presence of functional groups such as methoxyethyl and piperazine enhances its potential for various applications in pharmaceuticals.
This compound can be synthesized through various organic synthesis methods, which involve strategic manipulation of its molecular structure to achieve desired properties and functionalities. The development of synthetic pathways for such compounds often leverages computational tools and machine learning algorithms to optimize synthesis routes and predict the feasibility of reactions.
The compound is classified as an indole derivative with additional piperazine and pyridine functionalities. These classifications indicate its potential for interactions with biological targets, making it a candidate for drug development.
The synthesis of [1-(2-methoxyethyl)-1H-indol-6-yl][4-(2-pyridyl)piperazino]methanone can be approached through several methods, including:
The synthesis typically involves:
The molecular structure of [1-(2-methoxyethyl)-1H-indol-6-yl][4-(2-pyridyl)piperazino]methanone features:
The molecular formula is C₁₅H₁₈N₂O₂, with a molecular weight of approximately 270.33 g/mol. Structural analysis techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the synthesis and purity of the compound.
[1-(2-methoxyethyl)-1H-indol-6-yl][4-(2-pyridyl)piperazino]methanone can undergo various chemical reactions:
Reactions are typically monitored using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to assess yield and purity throughout the synthesis process .
The mechanism of action for compounds like [1-(2-methoxyethyl)-1H-indol-6-yl][4-(2-pyridyl)piperazino]methanone often involves:
Research indicates that indole derivatives exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, which may be relevant for this compound .
Relevant data from studies suggest that understanding these properties is crucial for predicting behavior in biological systems and during storage .
The compound has potential applications in:
The quest for neuroprotective agents represents a critical frontier in combating neurodegenerative diseases and ocular pathologies like glaucoma. Within this landscape, [1-(2-methoxyethyl)-1H-indol-6-yl][4-(2-pyridyl)piperazino]methanone emerges as a rationally designed small molecule targeting kinase-mediated apoptotic pathways. Its development aligns with the growing emphasis on modulating stress-responsive signaling cascades, particularly the mitogen-activated protein kinase (MAPK) pathways implicated in neuronal cell death. Research identifies MAP4K4 (mitogen-activated protein 4 kinase 4) as a key upstream regulator of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways, whose dysregulation contributes to oxidative stress and retinal ganglion cell apoptosis in glaucoma and other central nervous system disorders [3] [7] [10]. Inhibition of MAP4K4 disrupts these deleterious signaling events, positioning this compound within a novel class of kinasedirected neuroprotectants distinct from conventional targets like rho kinase or phosphodiesterase [10].
This compound exemplifies a sophisticated tripartite hybrid pharmacophore, integrating three privileged heterocyclic systems with complementary biological properties:
Table 1: Structural Components and Their Pharmacological Roles
Structural Fragment | Chemical Structure | Key Pharmacological Contributions |
---|---|---|
1-(2-Methoxyethyl)-1H-indol-6-yl | Hydrophobic domain interaction; Enhanced membrane permeability via methoxyethyl chain; Neurotransmitter mimicry [2] [6] | |
Piperazine-1-yl | Conformational flexibility; Protonation at physiological pH for solubility and target engagement [1] | |
2-Pyridyl | Hydrogen-bond acceptance; Coordination with kinase catalytic residues; π-Stacking [9] |
The molecular architecture is completed by a ketone bridge (–C(=O)– between the indole C6 and piperazine N4, enforcing a specific dihedral angle that optimizes three-dimensional orientation for target engagement. The full systematic name reflects this connectivity: [1-(2-methoxyethyl)-1H-indol-6-yl] serves as the acyl component, linked via methanone to the nitrogen of 4-(pyridin-2-yl)piperazine. Canonical SMILES representation (COCCN1C=CC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4
) and molecular weight (364.4 g/mol) confirm the assembly [1].
The rational design of [1-(2-methoxyethyl)-1H-indol-6-yl][4-(2-pyridyl)piperazino]methanone stems from iterative advancements in kinase inhibitor scaffolds targeting the Ste20 family, particularly MAP4K4:
Table 2: Evolution of Key Structural Features in MAP4K4 Inhibitor Development
Generation | Representative Scaffold | MAP4K4 IC50 | Limitations | Innovations in Target Compound |
---|---|---|---|---|
1st (c. 2010) | Aminopyrimidines (e.g., PF-06260933) | ~5 nM | Poor CNS penetration; Short half-life | Incorporation of blood-brain barrier-penetrating indole core |
2nd (c. 2017) | Imidazopyridines | 10-100 nM | Off-target effects on JNK pathway | Enhanced selectivity via optimized pyridine-piperazine geometry |
3rd (Current) | Indole-piperazine-pyridine hybrid | Under evaluation | N/A (Investigational) | Tripartite design balancing potency, selectivity, and neuroavailability |
Computational modeling reveals the compound’s binding mode: The indole moiety occupies a hydrophobic cleft near MAP4K4’s catalytic domain, while the pyridine nitrogen forms a critical hydrogen bond with the hinge region residue Cys108. The methoxyethyl chain projects toward solvent-accessible regions, minimizing steric clashes. Meta-dynamics simulations predict dissociation free energies (−15.11 kcal/mol) exceeding earlier compounds, suggesting prolonged target residence [10]. This strategic integration of historically validated motifs positions this compound as a promising candidate for modulating MAP4K4-driven pathologies in neurological and ocular contexts.
CAS No.: 1256-86-6
CAS No.: 107419-07-8
CAS No.: 20107-26-0
CAS No.: 5042-08-0
CAS No.: